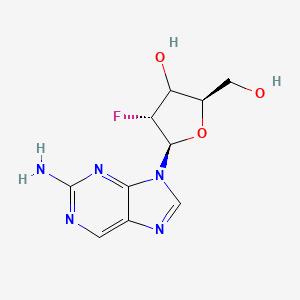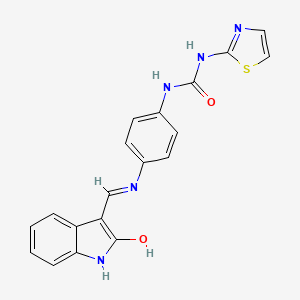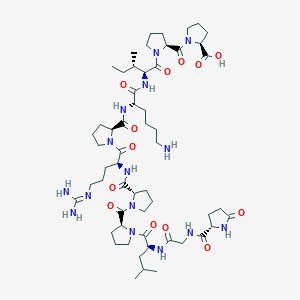
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that enhance its stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a purine base with a protected sugar derivative.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. Cleanroom conditions are maintained to prevent contamination, and high-performance liquid chromatography (HPLC) is used for purification.
化学反応の分析
Types of Reactions
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups.
科学的研究の応用
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the disruption of cellular processes and the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
類似化合物との比較
Similar Compounds
2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-adenine: Similar structure but different base.
2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-cytosine: Similar structure but different base.
2’-Deoxy-2’-fluoro-|A-D-arabinofuranosyl)-thymine: Similar structure but different base.
Uniqueness
2-Amino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine is unique due to its specific base and sugar modifications, which enhance its stability and biological activity. Its fluorine substitution at the 2’ position of the sugar moiety provides increased resistance to enzymatic degradation, making it a valuable compound in therapeutic applications.
特性
分子式 |
C10H12FN5O3 |
|---|---|
分子量 |
269.23 g/mol |
IUPAC名 |
(2R,4R,5R)-5-(2-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-6-7(18)5(2-17)19-9(6)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6-,7?,9-/m1/s1 |
InChIキー |
REZWVJHKIBWHOX-PQLACBALSA-N |
異性体SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F |
正規SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)











